molecular formula C26H28ClNO2 B11551548 3-[(4-Butylphenyl)amino]-3-(4-chlorophenyl)-1-(4-methoxyphenyl)propan-1-one

3-[(4-Butylphenyl)amino]-3-(4-chlorophenyl)-1-(4-methoxyphenyl)propan-1-one

Cat. No.: B11551548
M. Wt: 422.0 g/mol
InChI Key: WRWVREYJSDCDAZ-UHFFFAOYSA-N
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Description

3-[(4-Butylphenyl)amino]-3-(4-chlorophenyl)-1-(4-methoxyphenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of three aromatic rings, each substituted with different functional groups: a butyl group, a chlorine atom, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Butylphenyl)amino]-3-(4-chlorophenyl)-1-(4-methoxyphenyl)propan-1-one can be achieved through a multi-step process involving the following key reactions:

    Friedel-Crafts Acylation: The formation of the ketone group by acylation of the aromatic ring.

    Substitution Reactions: Introduction of the butyl, chlorine, and methoxy groups through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Butylphenyl)amino]-3-(4-chlorophenyl)-1-(4-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo further substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, chlorine, or nitric acid.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-[(4-Butylphenyl)amino]-3-(4-chlorophenyl)-1-(4-methoxyphenyl)propan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the development of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 3-[(4-Butylphenyl)amino]-3-(4-chlorophenyl)-1-(4-methoxyphenyl)propan-1-one involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Butylphenyl)amino]-3-(4-bromophenyl)-1-(4-methoxyphenyl)propan-1-one
  • 3-[(4-Butylphenyl)amino]-3-(4-fluorophenyl)-1-(4-methoxyphenyl)propan-1-one
  • 3-[(4-Butylphenyl)amino]-3-(4-methylphenyl)-1-(4-methoxyphenyl)propan-1-one

Uniqueness

The uniqueness of 3-[(4-Butylphenyl)amino]-3-(4-chlorophenyl)-1-(4-methoxyphenyl)propan-1-one lies in its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C26H28ClNO2

Molecular Weight

422.0 g/mol

IUPAC Name

3-(4-butylanilino)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)propan-1-one

InChI

InChI=1S/C26H28ClNO2/c1-3-4-5-19-6-14-23(15-7-19)28-25(20-8-12-22(27)13-9-20)18-26(29)21-10-16-24(30-2)17-11-21/h6-17,25,28H,3-5,18H2,1-2H3

InChI Key

WRWVREYJSDCDAZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(CC(=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)Cl

Origin of Product

United States

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